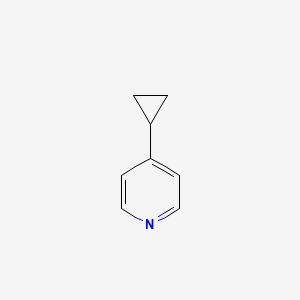

4-Cyclopropylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-7(1)8-3-5-9-6-4-8/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQVBFDHWAVUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394267 | |

| Record name | 4-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4904-21-6 | |

| Record name | 4-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Cyclopropylpyridine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Cyclopropylpyridine stands as a molecule of significant interest at the intersection of synthetic chemistry and pharmaceutical sciences. The incorporation of a cyclopropyl group onto the pyridine scaffold imparts a unique combination of physicochemical and conformational properties. This guide provides an in-depth exploration of the core physicochemical characteristics of this compound, its synthesis and reactivity, and its burgeoning applications, particularly in the realm of drug discovery. The unique strain and electronic nature of the cyclopropyl ring, coupled with the aromaticity and basicity of the pyridine core, create a versatile building block for the design of novel therapeutics and functional materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉N | [1] |

| Molecular Weight | 119.17 g/mol | [2] |

| Boiling Point | 61-62 °C at 3.9 Torr | [3] |

| Density (predicted) | 1.076 ± 0.06 g/cm³ | [3] |

| pKa (predicted) | 6.33 ± 0.10 | [3] |

| LogP (predicted) | 1.959 | [4] |

Solubility Profile

The solubility of this compound is dictated by the interplay of the polar pyridine ring and the nonpolar cyclopropyl group.

-

Water : Based on its structure, this compound is expected to be sparingly soluble in water. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, contributing to some aqueous solubility.[5]

-

Organic Solvents : It is anticipated to exhibit good solubility in a range of common organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, tetrahydrofuran), and aromatic solvents (toluene).[6] This is due to the overall organic character of the molecule.

A precise quantitative solubility profile would require experimental determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra for this compound are not publicly available, its expected spectral features can be predicted based on the analysis of analogous compounds and established spectroscopic principles.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine ring and the cyclopropyl group.

-

Pyridine Protons : The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The two protons ortho to the nitrogen (at C2 and C6) will be the most deshielded and will likely appear as a doublet. The two protons meta to the nitrogen (at C3 and C5) will be more shielded and appear as another doublet.

-

Cyclopropyl Protons : The protons of the cyclopropyl ring will be in the aliphatic region (typically δ 0.5-2.0 ppm). Due to the rigid nature of the three-membered ring, the methylene protons are diastereotopic and will likely show complex splitting patterns (multiplets). The methine proton attached to the pyridine ring will also appear as a multiplet.

For comparison, the ¹H NMR spectrum of the related compound 4-propylpyridine shows signals for the pyridine protons at approximately δ 8.48 and 7.10 ppm, and the propyl group protons between δ 0.95 and 2.58 ppm.[7]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Pyridine Carbons : The carbons of the pyridine ring will resonate in the downfield region (typically δ 120-150 ppm). The carbon atom attached to the nitrogen (C2 and C6) and the carbon bearing the cyclopropyl group (C4) will have distinct chemical shifts.

-

Cyclopropyl Carbons : The carbons of the cyclopropyl ring will appear in the upfield, aliphatic region (typically δ 5-20 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will display characteristic absorption bands for both the pyridine ring and the cyclopropyl group.

-

Pyridine Ring Vibrations :

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C=C and C=N stretching: ~1400-1600 cm⁻¹

-

C-H out-of-plane bending: ~700-900 cm⁻¹

-

-

Cyclopropyl Group Vibrations :

-

C-H stretching: ~3000-3100 cm⁻¹ (can overlap with aromatic C-H)

-

Ring deformation ("breathing") modes: ~1000-1050 cm⁻¹ and ~850 cm⁻¹

-

The IR spectrum of 4-vinylpyridine shows characteristic pyridine ring absorptions in the 1400-1600 cm⁻¹ region.[8]

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 119. Fragmentation may involve the loss of the cyclopropyl group or rearrangements of the pyridine ring. The mass spectrum of the isomeric 4-propylpyridine shows a molecular ion at m/z 121.[3]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes, often involving the modification of a pre-existing pyridine ring or the construction of the pyridine ring with the cyclopropyl moiety already in place.

Synthetic Methodologies

A common approach involves the reaction of 4-vinylpyridine with a source of methylene, such as the Simmons-Smith reagent (diiodomethane and a zinc-copper couple) or by the decomposition of diazomethane in the presence of a copper catalyst.

Figure 1: A representative synthetic scheme for the preparation of this compound via cyclopropanation of 4-vinylpyridine.

Chemical Reactivity

The reactivity of this compound is a composite of the individual reactivities of the pyridine ring and the cyclopropyl group.

-

Pyridine Ring Reactivity : The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, with substitution typically occurring at the 3- and 5-positions. Conversely, it is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present or if the nitrogen is quaternized.

-

Cyclopropyl Group Reactivity : The cyclopropyl group, with its inherent ring strain and increased s-character in the C-H bonds, can participate in reactions that lead to ring-opening.[9] This reactivity can be harnessed in the presence of transition metal catalysts or under certain acidic conditions. The electronic properties of the cyclopropyl group can also influence the reactivity of the attached pyridine ring through resonance and inductive effects.

Applications in Drug Discovery and Medicinal Chemistry

The cyclopropyl moiety is a "privileged" structural motif in medicinal chemistry, and its incorporation into drug candidates, such as in this compound, can confer several advantageous properties.[10][11]

Table 2: Impact of the Cyclopropyl Group in Drug Design

| Property | Effect of Cyclopropyl Moiety | Rationale |

| Metabolic Stability | Often increases | The C-H bonds of the cyclopropyl ring are stronger than those in alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. |

| Potency | Can enhance | The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, improving binding affinity to the target protein. |

| Solubility | Can improve | The introduction of the non-polar cyclopropyl group can modulate the overall lipophilicity of a molecule, which can be optimized to improve solubility and permeability. |

| Pharmacokinetics | Can improve | By blocking sites of metabolism, the cyclopropyl group can lead to a longer half-life and improved oral bioavailability. |

The this compound scaffold can be found in a variety of biologically active compounds, including enzyme inhibitors and receptor modulators. For instance, it has been explored in the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists.[7]

Figure 2: The central role of the this compound scaffold in imparting favorable pharmacological properties to drug candidates.

Applications in Materials Science

While the primary focus of this compound research has been in the pharmaceutical sector, its unique electronic and structural features suggest potential applications in materials science. Pyridine-containing polymers are known for their interesting electronic and optical properties. The incorporation of the cyclopropyl group could be used to fine-tune the properties of such materials, for instance, by altering polymer chain packing or by serving as a reactive handle for cross-linking or further functionalization. However, specific examples of this compound in materials science applications are not extensively documented in the current literature.

Experimental Protocols

General Protocol for Physicochemical Property Determination

1. Melting Point Determination: a. A small, dry sample of this compound is packed into a capillary tube. b. The capillary tube is placed in a melting point apparatus. c. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min). d. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

2. Boiling Point Determination: a. A sample of this compound is placed in a distillation flask with boiling chips. b. The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm of the distillation head. c. The sample is heated, and the temperature at which a steady stream of distillate is collected is recorded as the boiling point. For reduced pressure distillation, a vacuum pump and manometer are used.

3. Solubility Determination: a. A known volume of a selected solvent (e.g., 10 mL of water) is placed in a vial. b. Small, weighed portions of this compound are added incrementally with vigorous stirring. c. The point at which no more solute dissolves (saturation) is noted. d. The total mass of the dissolved solute is used to calculate the solubility in g/100 mL.

General Protocol for Spectroscopic Analysis

1. NMR Spectroscopy: a. A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). b. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added. c. The solution is transferred to an NMR tube. d. The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

2. IR Spectroscopy: a. A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. b. Alternatively, for a solid sample, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a disc. c. The IR spectrum is recorded using an FTIR spectrometer.

3. Mass Spectrometry: a. A dilute solution of this compound in a volatile solvent is prepared. b. The sample is introduced into the mass spectrometer (e.g., via direct injection or through a GC inlet). c. The mass spectrum is obtained using an appropriate ionization technique (e.g., electron ionization).

Conclusion

This compound is a molecule with a rich chemical profile that offers significant potential for innovation, particularly in the field of drug discovery. Its unique combination of a basic aromatic heterocycle and a strained carbocycle provides a powerful platform for the development of new chemical entities with enhanced pharmacological properties. While its application in materials science is still in its nascent stages, the fundamental properties of this compound suggest a promising future in this area as well. Further experimental elucidation of its physicochemical properties and exploration of its reactivity will undoubtedly continue to expand the utility of this versatile building block.

References

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

PubChem. This compound-3-carboxamide. Available from: [Link]

-

ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Available from: [Link]

-

Liu, R.-R., et al. (2015). Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles. Organic & Biomolecular Chemistry, 13(20), 5765-5769. Available from: [Link]

-

PMC. Reactivity of electrophilic cyclopropanes. Available from: [Link]

-

NIST WebBook. Pyridine, 4-propyl-. Available from: [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

-

ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Available from: [Link]

-

Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Available from: [Link]

-

Oakwood Chemical. 4-Cyclopropyl-pyridine. Available from: [Link]

-

PubChem. 4-Cyanopyridine. Available from: [Link]

-

PubChem. 4-Vinylpyridine. Available from: [Link]

-

ResearchGate. Reactivity of electrophilic cyclopropanes. Available from: [Link]

-

University of Manitoba. Solubility of Organic Compounds. Available from: [Link]

-

MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available from: [Link]

-

The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available from: [Link]

-

Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..). Available from: [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. Available from: [Link]_ vibraci.pdf

-

NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

-

NIST WebBook. Pyridine. Available from: [Link]

-

Chair of Analytical Chemistry, University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]

-

ResearchGate. 13C NMR spectra of synthesized model compound 4f. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

-

ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties 1. Available from: [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

Sources

- 1. 4-CYCLOPROPYL-PYRIDINE | 4904-21-6 [amp.chemicalbook.com]

- 2. 4-Cyclopropyl-pyridine [oakwoodchemical.com]

- 3. Pyridine, 4-propyl- [webbook.nist.gov]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. 4-Propylpyridine(1122-81-2) 1H NMR spectrum [chemicalbook.com]

- 8. Pyridine, 4-ethenyl- [webbook.nist.gov]

- 9. bhu.ac.in [bhu.ac.in]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to 4-Cyclopropylpyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4-Cyclopropylpyridine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document will delve into its chemical identity, synthesis, structural characterization, and key applications, offering valuable insights for researchers and developers in the pharmaceutical and chemical industries.

Core Chemical Identity

CAS Number: 4904-21-6

Molecular Formula: C₈H₉N

Molecular Weight: 119.17 g/mol

Structure:

IUPAC Name: this compound

InChI Key: WLQVBFDHWAVUJN-UHFFFAOYSA-N

Physicochemical Properties:

| Property | Value | Source |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Synthesis of this compound: A Focus on Suzuki-Miyaura Coupling

The introduction of a cyclopropyl moiety onto a pyridine ring is a key synthetic challenge. Among the various methods, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile approach, offering high yields and broad functional group tolerance.[1][2] This method typically involves the palladium-catalyzed reaction of a halopyridine with a cyclopropylboronic acid derivative.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura coupling workflow for this compound synthesis.

Detailed Experimental Protocol (Illustrative):

This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for similar substrates.[3][4] Optimization may be required for specific laboratory conditions.

Materials:

-

4-Bromopyridine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate, tribasic (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromopyridine (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), potassium phosphate (2.0-3.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (0.02 eq) and PCy₃ (0.04 eq)).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v).

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the degradation of the palladium catalyst and phosphine ligand through oxidation.

-

Base (K₃PO₄): Activates the boronic acid for transmetalation with the palladium complex.[1]

-

Ligand (PCy₃): A bulky, electron-rich phosphine ligand that can enhance the catalytic activity for cross-coupling reactions.[3]

-

Aqueous/Organic Solvent System: The presence of water can accelerate the rate of some Suzuki couplings.[3]

Structural Characterization

Accurate structural elucidation is paramount for confirming the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Expected ¹H NMR Spectral Features:

-

Pyridine Protons: Two distinct signals in the aromatic region, corresponding to the protons at the 2,6- and 3,5-positions of the pyridine ring. The protons at the 2,6-positions (α to the nitrogen) are expected to be downfield compared to the protons at the 3,5-positions (β to the nitrogen).

-

Cyclopropyl Protons: A complex multiplet in the upfield region corresponding to the methine and methylene protons of the cyclopropyl ring.

Expected ¹³C NMR Spectral Features:

-

Pyridine Carbons: Signals corresponding to the carbons of the pyridine ring. The carbon at the 4-position, attached to the cyclopropyl group, will have a characteristic chemical shift. The carbons at the 2,6- and 3,5-positions will also be distinct.

-

Cyclopropyl Carbons: Signals in the upfield region for the methine and methylene carbons of the cyclopropyl ring.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z = 119.17.

Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of the cyclopropyl group make it a valuable substituent in the design of novel molecules. When appended to a pyridine scaffold, it can significantly influence the compound's biological activity and material properties.

Medicinal Chemistry:

The pyridine ring is a well-established pharmacophore found in numerous FDA-approved drugs.[7][8] The introduction of a cyclopropyl group can offer several advantages in drug design:

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the half-life of a drug.

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule in a specific conformation, potentially leading to higher binding affinity and selectivity for its biological target.

-

Improved Physicochemical Properties: The cyclopropyl group can modulate lipophilicity and other properties that are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Substituted pyridines have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[9] The incorporation of a cyclopropyl moiety into these scaffolds represents a promising avenue for the development of new and improved therapeutics.

Logical Relationship in Drug Design:

Caption: Influence of the cyclopropyl group on pyridine-based drug candidates.

Materials Science:

The unique electronic properties of the pyridine ring, combined with the strained nature of the cyclopropyl group, make this compound and its derivatives interesting building blocks for novel materials with specific optical and electronic properties.[10]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its synthesis, primarily achieved through Suzuki-Miyaura coupling, is a well-established and versatile method. The incorporation of the cyclopropyl group onto the pyridine scaffold imparts unique properties that can be exploited in the design of novel drugs and functional materials. This guide provides a foundational understanding of this important compound, serving as a valuable resource for researchers and developers in the field.

References

-

ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-cyclopropylpyridine. Retrieved from [Link]

-

RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

-

Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR Data for Compounds 4-7 (500 MHz for 1H and 125 MHz for 13C). Retrieved from [Link]

-

Semantic Scholar. (n.d.). A New Synthesis of 2‐ and 4‐Cyclopropyl Pyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

NIH. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

-

ResearchGate. (2015, October 26). Can anybody suggest a method of synthesis of 4-Chloropyridine?. Retrieved from [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. audreyli.com [audreyli.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Propylpyridine(1122-81-2) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Buy 4-Cyclopropyl-pyridine 1-oxide [smolecule.com]

A Predictive Spectroscopic Guide to 4-Cyclopropylpyridine for Advanced Research

Abstract: This technical guide provides a detailed predictive analysis of the key spectroscopic data for 4-Cyclopropylpyridine, a molecule of interest for medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of a complete, published experimental dataset for this specific molecule, this guide synthesizes data from analogous structures and first principles to provide a robust predictive framework. Each section includes an in-depth interpretation of the spectral features, explaining the underlying chemical principles, and provides standardized, field-proven protocols for data acquisition.

Introduction and Molecular Structure

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 4-position with a cyclopropyl group. The unique electronic properties and conformational rigidity of the cyclopropyl moiety make it a valuable substituent in drug design, often improving metabolic stability and binding affinity. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and structural elucidation in complex research environments.

This guide serves as a predictive reference, detailing the spectral data one would expect to observe when analyzing this compound. The predictions are grounded in established spectroscopic principles and data from structurally related compounds, such as cyclopropylbenzene and substituted pyridines.

Below is the chemical structure with IUPAC numbering for carbons and lettered protons for clarity in spectral assignments.

Caption: Structure of this compound with atom labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra for this compound are based on the distinct electronic environments of its protons and carbons.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is defined by chemical shift (δ), integration, and multiplicity.

-

Pyridine Protons (Ha/Ha' and Hb/Hb'): The protons on the pyridine ring are deshielded due to the ring current and the electron-withdrawing effect of the nitrogen atom. They are expected to appear in the aromatic region (7.0-8.5 ppm). Due to the symmetry of the 4-substituted ring, the H-2 and H-6 protons (Ha/Ha') are chemically equivalent, as are the H-3 and H-5 protons (Hb/Hb'). This will result in a characteristic AA'BB' spin system, which often appears as two distinct doublets.

-

Cyclopropyl Protons (Hc, Hd/Hd', He/He'): A key diagnostic feature is the pronounced upfield shift of the cyclopropyl protons, a result of the magnetic anisotropy generated by the strained ring's C-C bonds.[1] The methine proton (Hc) will be a multiplet due to coupling with the four methylene protons. The four methylene protons (Hd/Hd', He/He') are diastereotopic and will appear as two separate multiplets in the highly shielded region of the spectrum, typically below 1.0 ppm.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ha, Ha' | ~8.4 - 8.6 | Doublet (d) | 2H |

| Hb, Hb' | ~7.0 - 7.2 | Doublet (d) | 2H |

| Hc | ~1.8 - 2.0 | Multiplet (m) | 1H |

| Hd, Hd', He, He' | ~0.7 - 1.1 | Multiplet (m) | 4H |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

In the ¹³C NMR spectrum, each unique carbon atom gives a single peak.

-

Pyridine Carbons: The pyridine carbons are significantly deshielded. The carbon attached to the nitrogen (C2/C6) and the carbon bearing the cyclopropyl group (C4) will have distinct chemical shifts influenced by their position relative to the heteroatom and the substituent.

-

Cyclopropyl Carbons: The cyclopropyl carbons (C7, C8, C9) are characteristically shielded and appear at a high field (upfield), a direct consequence of their sp³-like hybridization and ring strain. Data for cyclopropylbenzene show the methine carbon around 16 ppm and the methylene carbons around 10 ppm.[2][3]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C4 | ~155 - 158 |

| C2, C6 | ~149 - 151 |

| C3, C5 | ~122 - 124 |

| C7 (methine) | ~15 - 18 |

| C8, C9 (methylene) | ~9 - 12 |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

Caption: Standard workflow for NMR spectroscopic analysis.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[4][5] Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved; gentle vortexing may be applied. Filter the solution through a pipette with a cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6]

-

Instrument Setup: Carefully insert the NMR tube into a spinner turbine, adjusting the depth with a gauge. Place the sample into the NMR spectrometer.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.[7]

-

Data Acquisition: Load a standard experiment parameter set for ¹H or ¹³C acquisition. Key parameters include the pulse angle, acquisition time, relaxation delay, and the number of scans. For ¹³C, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and baseline corrected. The chemical shift axis is calibrated by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) to 0 ppm. Finally, the peaks in the ¹H spectrum are integrated to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is highly specific to its functional groups.[8]

Predicted Characteristic IR Absorptions

The IR spectrum of this compound is expected to show absorptions characteristic of both the aromatic pyridine ring and the aliphatic cyclopropyl group.

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[8] The C-H bonds of the cyclopropyl ring also have a characteristic absorption in this region, often around 3080-3000 cm⁻¹, which may overlap with the aromatic signals.[9]

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will produce a series of sharp bands in the 1600-1450 cm⁻¹ region.[10]

-

Cyclopropyl Ring Vibrations: The cyclopropane ring itself has characteristic "ring breathing" or skeletal vibrations, with a notable band often appearing around 1020-1000 cm⁻¹.[9]

-

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring will appear in the fingerprint region below 900 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100 - 3000 | Aromatic & Cyclopropyl C-H Stretch | Medium to Weak |

| 1600 - 1580 | Pyridine Ring C=C/C=N Stretch | Strong |

| 1500 - 1450 | Pyridine Ring C=C/C=N Stretch | Medium to Strong |

| ~1020 | Cyclopropyl Ring Deformation | Medium |

| 900 - 650 | Aromatic C-H Out-of-Plane Bend | Strong |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.[11][12][13]

Detailed Steps:

-

Background Scan: Before analyzing the sample, a background spectrum must be collected. Ensure the ATR crystal (typically diamond or germanium) is clean. Use a soft tissue lightly soaked in a volatile solvent like isopropanol to wipe the crystal surface, then allow it to dry completely. Run the background scan, which measures the ambient atmosphere (H₂O, CO₂) and the instrument's response. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of this compound directly onto the center of the ATR crystal. If it is a solid, a few milligrams is sufficient. If it is a liquid, one or two drops will suffice.[14]

-

Apply Pressure: For solid samples, lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[14]

-

Data Collection: Initiate the sample scan. The instrument will irradiate the sample with infrared light and record the resulting spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, retract the press arm, and carefully clean the sample off the crystal surface using a soft tissue and an appropriate solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Predicted Mass Spectrum (Electrospray Ionization, ESI)

Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺.[15][16]

-

Molecular Formula: C₈H₉N

-

Exact Mass: 119.0735 g/mol

-

Molecular Ion Peak: In positive-ion ESI-MS, the base peak is expected to be the protonated molecule at m/z = 120.0813 ([C₈H₁₀N]⁺).

-

Fragmentation: While ESI is a soft technique, some in-source fragmentation can be induced. Fragmentation of substituted pyridines can be complex.[17] Plausible fragmentation pathways for this compound could involve the loss of neutral molecules like ethylene (C₂H₄, 28 Da) from the cyclopropyl ring or cleavage of the cyclopropyl group itself. Common fragments from the pyridine ring itself, such as the pyridinium ion at m/z 78, may also be observed.[18][19]

Table 4: Predicted Key Ions in the ESI Mass Spectrum

| m/z (Predicted) | Ion Formula | Description |

| 120.0813 | [C₈H₁₀N]⁺ | [M+H]⁺ (Molecular Ion) |

| 92.0653 | [C₆H₆N]⁺ | [M+H - C₂H₄]⁺ |

| 78.0344 | [C₅H₄N]⁺ | Pyridinium fragment |

Experimental Protocol for ESI-MS Analysis

This protocol outlines a standard procedure for analyzing a small molecule via direct infusion ESI-MS.[20][21]

Detailed Steps:

-

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile. From this stock, create a dilute working solution of ~1-10 µg/mL by diluting it with a suitable solvent mixture, often containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[20][22] The final solution must be free of any solid particles.

-

Instrument Calibration: Before analysis, the mass spectrometer must be calibrated using a known calibration standard solution. This ensures high mass accuracy.

-

Direct Infusion Setup: The sample solution is loaded into a syringe and placed onto a syringe pump. The pump infuses the sample at a slow, constant flow rate (e.g., 5-10 µL/min) into the ESI source.

-

Ionization: In the ESI source, a high voltage is applied to the capillary tip, nebulizing the sample into a fine mist of charged droplets. A heated drying gas (nitrogen) assists in solvent evaporation, leading to the formation of gas-phase ions ([M+H]⁺).[16]

-

Data Acquisition: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap), which separates them based on their m/z ratio. The detector records the abundance of each ion, generating the mass spectrum. Data is typically acquired over a mass range that includes the expected molecular ion, for instance, m/z 50-500.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive predictive framework for the characterization of this compound. The key identifying features include the distinct AA'BB' system in the aromatic region and the highly shielded multiplets of the cyclopropyl protons in the ¹H NMR spectrum. The ¹³C NMR is characterized by the upfield signals of the three-membered ring. The IR spectrum is expected to show characteristic bands for both the pyridine and cyclopropyl moieties, while mass spectrometry should confirm the molecular weight with a prominent [M+H]⁺ ion at m/z 120. These detailed interpretations and robust experimental protocols will serve as an invaluable resource for scientists working with this compound, ensuring accurate identification and facilitating its application in research and development.

References

-

Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

-

ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Available at: [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

-

ResearchGate. (2008). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). Protocol device used for FTIR-ATR spectroscopy. Available at: [Link]

-

Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Available at: [Link]

-

Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. Available at: [Link]

-

CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Available at: [Link]

-

University of Southern California. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). Available at: [Link]

-

Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1965). The Infrared Spectra of Some Cyclopropanes. Journal of Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Available at: [Link]

-

ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of adsorbed pyridine for different catalysts. Available at: [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

University of Arizona. (n.d.). Electrospray Ionization (ESI). Available at: [Link]

-

ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons. Available at: [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Available at: [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopropylbenzene. PubChem Compound Database. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

-

ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Spectroscopy: Chemical shifts. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

UMass OWL. (n.d.). IR Group Frequencies. Available at: [Link]

-

ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

-

Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CYCLOPROPYLBENZENE(873-49-4) 13C NMR spectrum [chemicalbook.com]

- 3. Cyclopropylbenzene | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 12. youtube.com [youtube.com]

- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. chem.umd.edu [chem.umd.edu]

- 16. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 20. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 21. phys.libretexts.org [phys.libretexts.org]

- 22. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Cyclopropylpyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-cyclopropylpyridine, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical principles, detailed experimental protocols, and a thorough interpretation of the spectral data. By synthesizing foundational NMR concepts with field-proven insights, this guide aims to serve as an authoritative resource for the structural elucidation of this compound and related heterocyclic compounds. The analysis is supported by data from analogous structures and established spectroscopic principles, providing a robust framework for understanding the nuanced spectral features of this molecule.

Introduction

Significance of this compound in Modern Chemistry

This compound is a heterocyclic compound that incorporates both a pyridine ring and a cyclopropyl moiety. The pyridine scaffold is a ubiquitous feature in pharmaceuticals, agrochemicals, and functional materials due to its unique electronic properties and ability to participate in hydrogen bonding. The cyclopropyl group, a three-membered carbocycle, is often employed as a bioisostere for phenyl rings or other larger groups, offering improved metabolic stability and binding affinity in drug candidates. The combination of these two functionalities in this compound results in a molecule with a distinct three-dimensional structure and electronic distribution, making it a valuable building block in synthetic chemistry.

The Indispensable Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like this compound, NMR is essential for confirming its identity and purity, and for understanding the electronic interplay between the aromatic pyridine ring and the strained cyclopropyl substituent.

Spectroscopic Nuances of this compound

The NMR spectra of this compound present a fascinating case study in structural elucidation. The aromatic protons of the pyridine ring exhibit characteristic downfield shifts due to the ring's diamagnetic anisotropy, while the protons of the cyclopropyl group appear in the highly shielded upfield region. The interpretation of these spectra requires a solid understanding of chemical shifts, spin-spin coupling, and the influence of the electron-withdrawing nature of the pyridine ring on the adjacent cyclopropyl group.

Foundational Principles of NMR Spectroscopy

The Basics of ¹H and ¹³C NMR

NMR spectroscopy is based on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can align with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus.

Chemical Shift (δ): A Window into the Electronic Environment

The chemical shift (δ), reported in parts per million (ppm), is the cornerstone of NMR spectroscopy. It quantifies the resonance frequency of a nucleus relative to a standard reference, typically tetramethylsilane (TMS).

-

Pyridine Moiety: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring protons and carbons. Protons and carbons in the α-positions (C2 and C6) are the most deshielded and appear at the highest chemical shifts, followed by the γ-position (C4), and finally the β-positions (C3 and C5).[2]

-

Cyclopropyl Moiety: The cyclopropane ring exhibits significant magnetic anisotropy. The circulation of electrons within the strained C-C bonds generates a local magnetic field that shields the region above and below the ring plane.[3] This results in the characteristic upfield chemical shifts for the cyclopropyl protons, often appearing between 0 and 1 ppm.

Spin-Spin Coupling (J): Mapping Atomic Connectivity

Spin-spin coupling, or J-coupling, arises from the interaction of the magnetic moments of neighboring nuclei, transmitted through the bonding electrons. This interaction splits NMR signals into multiplets (e.g., doublets, triplets), and the magnitude of the splitting, the coupling constant (J) measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their dihedral angle. In this compound, we expect to observe coupling between adjacent protons on the pyridine ring and complex vicinal and geminal couplings within the cyclopropyl ring.

2D NMR: Resolving Complexity

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals, especially in complex molecules.[4]

-

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, revealing the connectivity of proton spin systems.[5]

-

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached, providing a definitive link between the ¹H and ¹³C spectra.[6]

Experimental Methodology

Protocol for NMR Sample Preparation

A meticulously prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for this compound.[7][8]

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg is preferable.[9]

-

Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry NMR tube to remove any particulate matter.[6]

-

Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer and serves as the internal reference for chemical shifts (δ = 0.00 ppm).

Instrumentation and Data Acquisition

High-resolution NMR spectra are typically acquired on spectrometers with magnetic field strengths of 300 MHz or higher. The following table summarizes typical acquisition parameters for 1D ¹H and ¹³C NMR experiments.[2][10]

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | Standard single-pulse (e.g., zg30) | Proton-decoupled single-pulse (e.g., zgpg30) |

| Spectral Width | 0 - 10 ppm | 0 - 160 ppm |

| Acquisition Time | 2 - 4 s | 1 - 2 s |

| Relaxation Delay | 1 - 5 s | 2 s |

| Number of Scans | 8 - 16 | 128 - 1024 (or more) |

Experimental Workflow

The overall process from sample preparation to final spectral analysis can be visualized as a systematic workflow.

Caption: Workflow for NMR spectral analysis.

¹H NMR Spectral Analysis of this compound

Based on the analysis of structurally similar compounds, such as 4-propylpyridine and cyclopropylbenzene, the following ¹H NMR spectrum is predicted for this compound in CDCl₃.[3][11]

Predicted Chemical Shifts and Multiplicities

-

Aromatic Region (Pyridyl Protons):

-

H-2, H-6 (α-protons): These protons are closest to the electronegative nitrogen atom and are expected to be the most deshielded, appearing as a doublet around δ 8.50 ppm .

-

H-3, H-5 (β-protons): These protons are expected to be more shielded than the α-protons, appearing as a doublet around δ 7.05 ppm .

-

-

Aliphatic Region (Cyclopropyl Protons):

-

H-7 (methine proton): The single proton on the carbon attached to the pyridine ring is expected to appear as a multiplet around δ 1.90 ppm .

-

H-8, H-8' (methylene protons): These four protons on the two CH₂ groups of the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns. They are expected to resonate in the highly shielded region, with two distinct multiplets around δ 1.05 ppm and δ 0.75 ppm .

-

Analysis of Coupling Constants

-

Pyridyl Protons: The ortho-coupling between H-2 and H-3 (and H-5 and H-6) is typically in the range of ³J = 5-6 Hz.

-

Cyclopropyl Protons: The vicinal coupling constants within the cyclopropyl ring are highly dependent on the dihedral angle. Generally, cis-couplings (around 8-10 Hz) are larger than trans-couplings (around 4-6 Hz).

Data Summary Table for Predicted ¹H NMR

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | 8.50 | d | ~5.5 | 2H |

| H-3, H-5 | 7.05 | d | ~5.5 | 2H |

| H-7 | 1.90 | m | - | 1H |

| H-8, H-8' | 1.05 | m | - | 2H |

| H-8, H-8' | 0.75 | m | - | 2H |

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is predicted based on data for 4-substituted pyridines.[12][13]

Predicted Chemical Shifts

-

Aromatic Carbons:

-

C-4 (ipso-carbon): The carbon directly attached to the cyclopropyl group is expected to have a chemical shift around δ 155 ppm .

-

C-2, C-6 (α-carbons): These carbons, adjacent to the nitrogen, are expected to be highly deshielded, resonating around δ 149 ppm .

-

C-3, C-5 (β-carbons): These carbons are the most shielded of the aromatic carbons, with an expected chemical shift around δ 121 ppm .

-

-

Aliphatic Carbons:

-

C-7 (methine carbon): The tertiary carbon of the cyclopropyl ring is predicted to be around δ 16 ppm .

-

C-8 (methylene carbons): The two equivalent methylene carbons of the cyclopropyl ring are expected to be highly shielded, with a chemical shift around δ 9 ppm .

-

Data Summary Table for Predicted ¹³C NMR

| Carbon | Predicted δ (ppm) |

| C-4 | 155 |

| C-2, C-6 | 149 |

| C-3, C-5 | 121 |

| C-7 | 16 |

| C-8 | 9 |

Advanced 2D NMR Correlation Analysis

To provide unambiguous assignments, 2D NMR experiments are invaluable.

Homonuclear Correlation Spectroscopy (COSY)

A COSY spectrum would reveal the coupling network between the protons. Key expected correlations include:

-

A cross-peak between the signals at δ 8.50 (H-2, H-6) and δ 7.05 (H-3, H-5), confirming their ortho relationship.

-

Cross-peaks between the methine proton (H-7) at δ 1.90 and the methylene protons (H-8, H-8') at δ 1.05 and δ 0.75, confirming the connectivity within the cyclopropyl ring.

Caption: Predicted ¹H-¹H COSY correlations.

Heteronuclear Single Quantum Coherence (HSQC)

An HSQC spectrum directly links protons to their attached carbons.[1] The expected correlations would be:

-

δ 8.50 (¹H) with δ 149 (¹³C) for C-2/H-2 and C-6/H-6.

-

δ 7.05 (¹H) with δ 121 (¹³C) for C-3/H-3 and C-5/H-5.

-

δ 1.90 (¹H) with δ 16 (¹³C) for C-7/H-7.

-

δ 1.05 and δ 0.75 (¹H) with δ 9 (¹³C) for C-8/H-8.

The quaternary carbon (C-4) would not show a correlation in the HSQC spectrum, aiding in its identification.

Discussion and Field Insights

Electronic Effects of the Cyclopropyl Group

The cyclopropyl group is known to have electronic properties similar to a vinyl group, capable of donating electron density to an adjacent π-system through conjugation. This effect would slightly shield the pyridine ring compared to pyridine itself, although the primary influence on the chemical shifts remains the electronegativity of the nitrogen atom.

Self-Validating Systems: A Pillar of Trustworthiness

The combination of 1D and 2D NMR experiments forms a self-validating system for structural elucidation. The assignments from the ¹H NMR spectrum are used to interpret the COSY spectrum, which in turn confirms the proton connectivity. The HSQC spectrum then provides a robust bridge to the ¹³C NMR spectrum, allowing for the confident assignment of carbon resonances. Any inconsistencies in this workflow would immediately signal a potential misinterpretation or the presence of an unexpected structural feature.

Conclusion

The NMR spectral analysis of this compound is a clear demonstration of the power of modern spectroscopic techniques. The distinct chemical shifts of the pyridyl and cyclopropyl protons, governed by the electronic and anisotropic effects of their respective ring systems, provide a unique fingerprint for this molecule. While the predicted data presented in this guide offers a strong foundation for its characterization, the acquisition of experimental spectra is always the gold standard. By following the detailed experimental protocols and interpretive strategies outlined herein, researchers can confidently elucidate the structure of this compound and its derivatives, facilitating their application in the advancement of science and medicine.

References

-

UCL Department of Chemistry. (n.d.). NMR Sample Preparation. University College London. Retrieved from [Link]

-

Nanalysis Corp. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2019, October 15). 2D-NMR what is the different between COSY and HSQC?? Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Prep. Retrieved from [Link]

-

Durham University. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

-

Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Experimental section General. Retrieved from [Link]

-

Pennsylvania State University. (n.d.). PSU NMR Facility Acquiring 1H NMR spectrum (Quick instructions for Topspin). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Indranil Chatterjee†, Deblina Roy† and Gautam Panda - Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

ResearchGate. (2006, August). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 6. sites.bu.edu [sites.bu.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. 4-Propylpyridine(1122-81-2) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Methylpyridine(108-89-4) 13C NMR [m.chemicalbook.com]

The Computational Lens: An In-depth Technical Guide to the Theoretical and Computational Exploration of 4-Cyclopropylpyridine

Preamble: The Convergence of Theory and Experiment in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research and development, the synergy between empirical laboratory investigation and in silico computational analysis has become an indispensable engine for innovation. The ability to predict, model, and understand the nuanced physicochemical properties of novel chemical entities at a molecular level provides an unparalleled advantage in the rational design of effective and safe therapeutic agents.[1][2] This guide is dedicated to the comprehensive theoretical and computational characterization of 4-Cyclopropylpyridine, a heterocyclic compound of significant interest due to the prevalence of both the pyridine and cyclopropyl motifs in a multitude of bioactive molecules. By leveraging the power of computational chemistry, we can elucidate the structural, spectroscopic, and electronic characteristics that govern the behavior of this molecule, thereby providing a robust framework for its potential applications in drug development.[3][4]

This document is structured to serve as a practical and scientifically rigorous resource for researchers, scientists, and drug development professionals. It eschews a rigid, templated format in favor of a narrative that logically unfolds the multifaceted computational investigation of this compound, from its fundamental geometry to its potential for intermolecular interactions.

Molecular Structure and Conformational Landscape: A Foundation of Understanding

The journey into the computational analysis of any molecule begins with a precise determination of its three-dimensional structure and an exploration of its conformational flexibility. For this compound, the rotational freedom around the C-C bond connecting the cyclopropyl and pyridine rings is a key determinant of its overall shape and, consequently, its biological activity.

Synthesis of this compound

Several synthetic routes to this compound have been reported in the literature. One common approach involves the reaction of a 4-vinylpyridine with a cyclopropanating agent. For instance, the reaction of 4-vinylpyridine with dimethylsulfonium methylide can yield this compound.[5] Other methods include the reaction of 4-picoline with certain reagents to form the cyclopropyl ring.[6] Understanding the synthesis is crucial as it provides context for potential impurities and isomeric forms that might be present in an experimental sample.

Computational Methodology for Geometry Optimization

To computationally determine the most stable conformation of this compound, Density Functional Theory (DFT) has emerged as a powerful and accurate method.[5][7] The choice of functional and basis set is critical for obtaining reliable results. A widely used and effective combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[8] This level of theory provides a good balance between computational cost and accuracy for predicting geometries and vibrational frequencies.

Experimental Protocol: Geometry Optimization and Conformational Analysis

-

Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Conformational Search: Perform a systematic or stochastic conformational search by rotating the dihedral angle between the pyridine and cyclopropyl rings to identify potential energy minima.

-

DFT Optimization: For each identified conformer, perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory. This will yield the equilibrium geometry with the lowest electronic energy.

-

Frequency Calculation: Following optimization, a vibrational frequency calculation is imperative to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[7] This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

The Conformational Preference of this compound

The primary conformational variable in this compound is the dihedral angle defined by a C-C bond in the pyridine ring, the C-C bond connecting the rings, and a C-C bond in the cyclopropyl ring. Computational analysis typically reveals two main conformers: a "bisected" conformation where the C-H bond of the cyclopropyl ring's apex is in the plane of the pyridine ring, and a "perpendicular" conformation where this bond is perpendicular to the pyridine ring plane. The relative energies of these conformers, determined from the DFT calculations, will dictate the conformational population at a given temperature. The interplay of steric hindrance and electronic effects, such as hyperconjugation, governs this preference.[9]

Spectroscopic Fingerprints: Bridging the Gap Between Theory and Reality

Spectroscopy is the cornerstone of molecular characterization. Computational methods allow for the a priori prediction of various spectra, which can then be compared with experimental data for validation and interpretation.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities.[10][11] It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.[10]

Predicted Vibrational Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Description |

| C-H stretch (pyridine) | ~3050 - 3100 | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C-H stretch (cyclopropyl) | ~3000 - 3080 | Stretching vibrations of the C-H bonds on the cyclopropyl ring. |

| C=C/C=N stretch (pyridine) | ~1400 - 1600 | Ring stretching vibrations characteristic of the pyridine moiety. |

| Ring breathing (cyclopropyl) | ~1200 - 1250 | Symmetric stretching of the cyclopropyl ring. |

| C-C stretch (inter-ring) | ~1000 - 1050 | Stretching of the bond connecting the two rings. |

| C-H bend (pyridine) | ~700 - 900 | Out-of-plane bending of the pyridine C-H bonds. |

Note: These are approximate ranges and the precise values would be obtained from the DFT frequency calculation.

To illustrate a typical workflow for vibrational analysis, the following diagram outlines the key steps:

Caption: Computational workflow for the prediction and analysis of the FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is highly effective for predicting ¹H and ¹³C NMR chemical shifts.[12]

Experimental Protocol: NMR Chemical Shift Calculation

-

Optimized Geometry: Use the B3LYP/6-311++G(d,p) optimized geometry of the most stable conformer.

-

GIAO Calculation: Perform a single-point energy calculation using the GIAO method at the same or a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)).

-

Reference Standard: Calculate the NMR shieldings for a reference compound, typically tetramethylsilane (TMS), at the same level of theory.

-

Chemical Shift Prediction: The predicted chemical shift (δ) is calculated as the difference between the isotropic shielding value of the reference (σ_ref) and the isotropic shielding value of the nucleus of interest (σ_iso): δ = σ_ref - σ_iso.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-2, H-6 | ~8.4 - 8.6 | C-2, C-6: ~149 - 151 |

| Pyridine H-3, H-5 | ~7.0 - 7.2 | C-3, C-5: ~120 - 122 |

| Cyclopropyl CH | ~1.8 - 2.0 | C-alpha: ~15 - 17 |

| Cyclopropyl CH₂ | ~0.8 - 1.2 | C-beta: ~8 - 10 |

| Pyridine C-4 | N/A | C-4: ~145 - 147 |

Note: These are estimated values. Actual calculated values will depend on the precise level of theory and solvent model used. For comparison, the aromatic protons of 4-propylpyridine appear at approximately 8.48 ppm and 7.10 ppm.[13]

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is the workhorse method for predicting excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum.[2][14]

Predicted Electronic Transitions for this compound

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | ~250 - 270 | > 0.1 | π → π* transition within the pyridine ring. |

| S₀ → S₂ | ~200 - 220 | > 0.1 | Higher energy π → π* transition. |

Note: The UV-Vis spectrum of the pyridine chromophore typically shows a strong absorption band around 250-260 nm.[11][15]

Electronic Properties and Chemical Reactivity: Unveiling the Molecular Personality

Understanding the electronic structure of this compound is paramount for predicting its reactivity and intermolecular interactions, which are critical aspects in drug design.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.[15]

Caption: Frontier Molecular Orbital (FMO) energy level diagram.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring, reflecting its electron-rich nature. The LUMO is also anticipated to be centered on the aromatic system, characteristic of a π* anti-bonding orbital.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[5] The MEP map is color-coded, with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue representing regions of low electron density (positive potential, attractive to nucleophiles). For this compound, the most negative potential (red) is expected to be localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The hydrogen atoms of both the pyridine and cyclopropyl rings will exhibit a positive potential (blue).

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound.[15]

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules, a crucial step in lead optimization during drug discovery.

Implications for Drug Development: From In Silico Insights to Therapeutic Potential

The computational characterization of this compound provides a wealth of information that can guide its development as a potential drug candidate or a scaffold for more complex molecules.

-